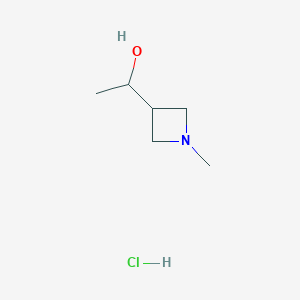
1-(1-Methylazetidin-3-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylazetidin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 1-(1-Methylazetidin-3-yl)ethanol, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylazetidin-3-yl)ethanol hydrochloride typically involves the following steps:
Formation of 1-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Hydroxylation: The 1-Methylazetidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position, forming 1-(1-Methylazetidin-3-yl)ethanol.
Hydrochloride Formation: Finally, the ethanol derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Methylazetidin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms.
科学的研究の応用
1-(1-Methylazetidin-3-yl)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of azetidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Methylazetidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(1-Methylazetidin-3-yl)methanol hydrochloride
- 1-(1-Methylazetidin-3-yl)propanol hydrochloride
- 1-(1-Methylazetidin-3-yl)butanol hydrochloride
Uniqueness
1-(1-Methylazetidin-3-yl)ethanol hydrochloride is unique due to its specific structure, which combines the azetidine ring with an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
生物活性
1-(1-Methylazetidin-3-yl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C6H14ClN
- Molecular Weight : 145.64 g/mol
- CAS Number : 95849-02-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exhibit:
- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, leading to potential anxiolytic or antidepressant effects.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings indicate a significant potential for this compound as an antimicrobial agent, particularly against resistant strains.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on human cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 20 µM
These results suggest that the compound may interfere with cancer cell growth and proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Neuropharmacological Studies
Research has also explored the neuropharmacological effects of this compound. In animal models, it was observed to produce anxiolytic-like effects in behavioral assays, indicating its potential utility in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic transmission.
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
1-(1-methylazetidin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8)6-3-7(2)4-6;/h5-6,8H,3-4H2,1-2H3;1H |
InChIキー |
YUVMHEIYTREDAY-UHFFFAOYSA-N |
正規SMILES |
CC(C1CN(C1)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















